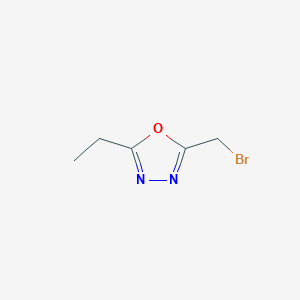

2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole is a heterocyclic compound containing an oxadiazole ring substituted with a bromomethyl group at the 2-position and an ethyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with bromomethyl ketone in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group at position 2 is highly reactive toward nucleophiles, enabling the formation of derivatives with tailored functional groups.

Example Reaction with Diethyl Iminodiacetate

-

Reactants : 2-(Bromomethyl)-5-ethyl-1,3,4-oxadiazole, diethyl iminodiacetate

-

Conditions : Aprotic solvent (e.g., CH₃CN), 50–60°C, 24 hours

Cyclization and Ring Formation

The compound participates in intramolecular cyclization to form fused heterocycles or extended structures.

Triphenylphosphine-Mediated Cyclization

-

Reactants : this compound, (bromomethyl)cyclopropane

-

Conditions : Triphenylphosphine (PPh₃), triethylamine (TEA), CH₃CN, 100°C

-

Application : Synthesis of antibacterial 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole .

Cross-Coupling Reactions

Copper-catalyzed coupling reactions enable the synthesis of disubstituted oxadiazoles.

Copper(II) Acetate-Catalyzed Amination

-

Reactants : this compound, O-benzoyl hydroxylamine

-

Conditions : Cu(OAc)₂, LiOtBu, 1,4-dioxane, 40°C, 18 hours

-

Product : 2-Amino-5-ethyl-1,3,4-oxadiazole derivatives (20–25 ) .

Catalytic Functionalization

Visible-Light-Driven Oxidative Cyclization

-

Catalyst : Eosin-Y, CBr₄, atmospheric O₂

-

Conditions : Visible light, room temperature

-

Outcome : Efficient synthesis of 2-amino-1,3,4-oxadiazoles (94% yield for 29 ) .

Reaction Mechanism Insights

-

Nucleophilic Substitution : Proceeds via an SN2 mechanism, favored by polar aprotic solvents (e.g., DMF, CH₃CN) .

-

Cyclization : Intramolecular dehydration facilitated by PPh₃ and TEA, forming stable five-membered rings .

Comparative Analysis of Methodologies

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole moiety can effectively inhibit the growth of various bacterial strains. The introduction of bromine at the 2-position enhances the biological activity of these compounds compared to their non-brominated counterparts .

Anticancer Properties

2-(Bromomethyl)-5-ethyl-1,3,4-oxadiazole has been evaluated for its anticancer potential. In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, the introduction of electron-withdrawing groups at specific positions has been shown to improve antiproliferative activity .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.48 | Apoptosis via caspase activation |

| This compound | HCT-116 | 0.19 | Cell cycle arrest at G1 phase |

Synthesis and Biological Evaluation

The synthesis of this compound typically involves the reaction of appropriate hydrazides with carbonyl compounds under acidic conditions. This method has been optimized using microwave irradiation to enhance yields and reduce reaction times .

Case Study: Synthesis and Testing

A study synthesized a series of oxadiazole derivatives and evaluated their biological activities against various pathogens. The results indicated that compounds with bromine substitution exhibited enhanced antibacterial and antifungal activities compared to their analogs without bromine .

Industrial Applications

Agricultural Uses

The potential application of this compound in agrochemicals is noteworthy. Research suggests that oxadiazole derivatives can function as effective pesticides due to their ability to disrupt essential biological processes in pests .

Materials Science

In materials science, compounds like this compound are utilized in the synthesis of polymers with specific properties such as thermal stability and UV resistance. These materials are crucial in developing advanced coatings and protective films .

Wirkmechanismus

The mechanism of action of 2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets such as proteins or nucleic acids. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of biological activity. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole include other substituted oxadiazoles such as:

- 2-(chloromethyl)-5-ethyl-1,3,4-Oxadiazole

- 2-(bromomethyl)-5-methyl-1,3,4-Oxadiazole

- 2-(bromomethyl)-5-phenyl-1,3,4-Oxadiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromomethyl group allows for versatile reactivity in substitution reactions, while the ethyl group provides steric and electronic effects that influence the compound’s behavior in various applications. This combination of substituents makes it a valuable compound in both research and industrial contexts.

Biologische Aktivität

2-(Bromomethyl)-5-ethyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromomethyl group attached to the oxadiazole ring. This structure allows for various chemical reactions, including nucleophilic substitutions and cyclization reactions, which can enhance its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites on target biomolecules such as proteins and nucleic acids. This interaction can lead to inhibition or modulation of biological activity.

- Receptor Modulation : The compound may act as a receptor modulator affecting various signaling pathways.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example:

- Antibacterial Activity : In studies involving synthesized oxadiazole derivatives, compounds similar to this compound demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods such as the broth dilution technique .

| Compound | Gram-positive Bacteria | Gram-negative Bacteria | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | Escherichia coli | 100 |

| Other Derivatives | Bacillus cereus | Klebsiella pneumoniae | 50 |

Cytotoxicity

Cytotoxicity studies have shown that some derivatives of oxadiazoles can exhibit cytotoxic effects on cancer cell lines. For instance:

- Cell Viability Studies : Compounds were tested on L929 cells and showed varied effects on cell viability at different concentrations. Some derivatives increased cell viability significantly at lower concentrations .

| Dose (µM) | Cell Viability (%) |

|---|---|

| 6 | 120 |

| 12 | 141 |

| 50 | 93 |

Study on Antimicrobial Efficacy

A study synthesized several oxadiazole derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that compounds containing the oxadiazole ring exhibited potent antimicrobial properties comparable to standard antibiotics like gentamicin .

Study on Anticancer Activity

Another investigation focused on the anticancer potential of oxadiazole derivatives. The study highlighted that certain compounds led to significant apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-5-ethyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-2-4-7-8-5(3-6)9-4/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTCKOZEVSHEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.